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Compound of Interest

Compound Name: 2-Bromo-3,4,6-trifluoroaniline

Cat. No.: B074565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Halogenated anilines are pivotal building blocks in the synthesis of a wide array of

agrochemicals, imparting crucial properties that enhance biological activity and metabolic

stability. While direct applications of 2-Bromo-3,4,6-trifluoroaniline in the synthesis of

commercialized agrochemicals are not extensively documented in publicly available literature,

its structural motifs are present in numerous patented compounds. To provide detailed and

actionable insights, this document will focus on a closely related and well-documented

analogue, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. This compound serves

as a key intermediate in the synthesis of the novel insecticide, broflanilide. The methodologies

and synthetic strategies presented herein are representative of the chemical transformations

that 2-Bromo-3,4,6-trifluoroaniline could undergo in the development of new crop protection

agents.

Application in Insecticide Synthesis: The Case of
Broflanilide
Broflanilide is a potent insecticide that acts as a GABA receptor antagonist. Its synthesis

showcases the utility of highly substituted bromo-anilines in creating complex and effective

active ingredients. The following sections detail the synthetic pathway from 2-bromo-4-
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(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline to broflanilide, providing quantitative data and

step-by-step protocols.

Synthetic Pathway Overview
The synthesis of broflanilide from the starting aniline involves a multi-step process, including

amidation, reduction, methylation, and a final acylation. The overall workflow is depicted below.

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-chloro-3-nitrobenzamide

Amidation
(LDA, THF, -70°C)

2-Chloro-3-nitrobenzoyl chloride

N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide

Halex Reaction
(KF, DMF, 130°C)

3-Amino-N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide

Reduction
(SnCl2, HCl, EtOH, 60°C)

N-[2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(methylamino)benzamide

N-Methylation
(Formaldehyde, H2SO4, 40°C)

Broflanilide

Acylation
(Pyridine, THF, 60°C)

Benzoyl chloride
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Caption: Synthetic pathway of Broflanilide.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of broflanilide and its

intermediates.
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Step
Starting
Material(s)

Reagent(s) Product Yield (%) Purity (%)

1

2-Bromo-4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)aniline, 2-

Chloro-3-

nitrobenzoyl

chloride

LDA, THF

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

chloro-3-

nitrobenzami

de

Not Reported Not Reported

2

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

chloro-3-

nitrobenzami

de

KF, DMF

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

fluoro-3-

nitrobenzami

de

Not Reported Not Reported

3

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

fluoro-3-

nitrobenzami

de

SnCl₂, conc.

HCl, Ethanol

3-Amino-N-

[2-bromo-4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

fluorobenzam

ide

Not Reported Not Reported

4 3-Amino-N-

[2-bromo-4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

37% aq.

Formaldehyd

e, H₂SO₄

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

Not Reported Not Reported
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fluorobenzam

ide

fluoro-3-

(methylamino

)benzamide

5

N-[2-Bromo-

4-

(perfluoropro

pan-2-yl)-6-

(trifluorometh

yl)phenyl]-2-

fluoro-3-

(methylamino

)benzamide,

Benzoyl

chloride

Pyridine, THF Broflanilide
60.3%

(overall)
>98%

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

broflanilide.[1][2]

Step 1: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-
heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-
chloro-3-nitrobenzamide

Reaction Setup: To a solution of 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-

(trifluoromethyl)aniline (3.6 g, 8.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), cooled

to -70°C, add 2.0 M lithium diisopropylamide (LDA) in hexane (4.85 mL, 9.7 mmol) dropwise

under a nitrogen atmosphere.

Addition of Acyl Chloride: A solution of 2-chloro-3-nitrobenzoyl chloride (2.34 g, 10.6 mmol) in

anhydrous THF (5 mL) is then added dropwise to the reaction mixture at -70°C.

Work-up: After the reaction is complete, as monitored by an appropriate method (e.g., TLC or

LC-MS), the reaction is quenched, and the product is extracted and purified using standard

laboratory procedures.
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Step 2: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-
heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-
fluoro-3-nitrobenzamide

Reaction Setup: In a flask, combine N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-

(trifluoromethyl)phenyl]-2-chloro-3-nitrobenzamide (4.9 g, 8.3 mmol) and spray-dried

potassium fluoride (2.4 g, 41 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

Reaction Conditions: Stir the mixture at 130°C for 10 hours under a nitrogen atmosphere.

Work-up: After cooling, add ethyl acetate, hexane, and water to the reaction mixture.

Separate the organic layer, wash, dry, and concentrate to obtain the crude product, which is

then purified.

Step 3: Synthesis of 3-Amino-N-[2-bromo-4-
(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-
(trifluoromethyl)phenyl]-2-fluorobenzamide

Reaction Setup: To a mixture of N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-

(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide (0.94 g, 1.6 mmol) and anhydrous

stannous chloride (0.96 g, 5.1 mmol) in ethanol (10 mL), add concentrated hydrochloric acid

(1.02 mL).

Reaction Conditions: Stir the mixture at 60°C for 4 hours.

Work-up: Pour the reaction mixture into water and adjust the pH to 10 with an aqueous

sodium hydroxide solution. Filter the mixture through Celite to remove insoluble materials.

Extract the filtrate with a suitable organic solvent, then wash, dry, and concentrate to yield

the product.

Step 4: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-
heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-
fluoro-3-(methylamino)benzamide
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Reaction Setup: Add 3-amino-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-

(trifluoromethyl)phenyl]-2-fluorobenzamide (0.93 g, 1.7 mmol) to concentrated sulfuric acid (5

mL).

Addition of Formaldehyde: Add 37% aqueous formaldehyde solution (10 mL) dropwise to the

mixture at 40°C.

Reaction and Work-up: Stir the reaction mixture for 30 minutes, then pour it into ice water.

Adjust the pH to 10 with an aqueous sodium hydroxide solution. Extract the mixture with

ethyl acetate. Wash the organic layer with 20% aqueous sodium hydroxide solution and

saturated brine, then dry over anhydrous magnesium sulfate and concentrate to obtain the

product.

Step 5: Synthesis of Broflanilide
Reaction Setup: To a solution of N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-

(trifluoromethyl)phenyl]-2-fluoro-3-(methylamino)benzamide (1.54 g, 2.75 mmol) and pyridine

(0.33 g, 4.2 mmol) in THF (5 mL), add benzoyl chloride (0.46 g, 3.3 mmol).

Reaction Conditions: Stir the mixture at 60°C for 5 hours.

Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic

layer with 1 M hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution,

and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate,

and purify the residue to obtain broflanilide.

Logical Relationships in Synthesis
The synthesis of broflanilide follows a logical progression of functional group transformations.

Aniline
Derivative

Amide
Formation

Step 1 Halogen
Exchange

Step 2 Nitro Group
Reduction

Step 3 N-MethylationStep 4 Final
Acylation

Step 5 Broflanilide

Click to download full resolution via product page

Caption: Logical flow of the Broflanilide synthesis.
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Conclusion
The detailed synthetic route to the insecticide broflanilide from 2-bromo-4-(perfluoropropan-2-

yl)-6-(trifluoromethyl)aniline provides a valuable case study for the application of highly

halogenated anilines in modern agrochemical development. The protocols and data presented

offer a practical guide for researchers and scientists working on the discovery of new active

ingredients. While direct synthetic applications of 2-Bromo-3,4,6-trifluoroaniline are not as

readily available, the chemical principles and reaction types outlined here are highly

transferable and can serve as a strong foundation for the design and synthesis of novel

agrochemicals based on this and other similar fluorinated aniline scaffolds. The strategic

incorporation of bromine and multiple fluorine atoms is a key design element for enhancing the

biological efficacy and metabolic stability of crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b074565?utm_src=pdf-body
https://www.benchchem.com/product/b074565?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6529746/
https://www.researchgate.net/publication/340496259_Development_of_an_Efficient_Synthetic_Process_for_Broflanilide
https://www.benchchem.com/product/b074565#use-of-2-bromo-3-4-6-trifluoroaniline-in-agrochemical-synthesis
https://www.benchchem.com/product/b074565#use-of-2-bromo-3-4-6-trifluoroaniline-in-agrochemical-synthesis
https://www.benchchem.com/product/b074565#use-of-2-bromo-3-4-6-trifluoroaniline-in-agrochemical-synthesis
https://www.benchchem.com/product/b074565#use-of-2-bromo-3-4-6-trifluoroaniline-in-agrochemical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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